Product packaging for Ethyl 2-bromo-3-methylbenzoate(Cat. No.:CAS No. 155694-83-0)

Ethyl 2-bromo-3-methylbenzoate

Cat. No.: B117955
CAS No.: 155694-83-0
M. Wt: 243.1 g/mol
InChI Key: JLUNFGZPWZBSLB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B117955 Ethyl 2-bromo-3-methylbenzoate CAS No. 155694-83-0

Properties

IUPAC Name

ethyl 2-bromo-3-methylbenzoate
Source PubChem
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InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUNFGZPWZBSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617972
Record name Ethyl 2-bromo-3-methylbenzoate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155694-83-0
Record name Benzoic acid, 2-bromo-3-methyl-, ethyl ester
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Record name Ethyl 2-bromo-3-methylbenzoate
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Record name Benzoic acid, 2-bromo-3-methyl-, ethyl ester
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Contextualization of Halogenated Aromatic Esters in Contemporary Chemical Research

Halogenated aromatic esters are a cornerstone of modern organic synthesis, prized for their utility as versatile intermediates. acs.orgresearchgate.net The presence of a halogen atom on the aromatic ring provides a reactive "handle" for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings utilize these haloarenes to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgsmolecule.comlibretexts.org

The reactivity of the carbon-halogen bond is a key feature, with the bond strength and reactivity depending on the specific halogen (I > Br > Cl). wikipedia.org This differential reactivity allows for selective transformations in polyhalogenated systems. smolecule.com The ester functional group is generally stable under the conditions of many cross-coupling reactions, allowing the halogen to be selectively manipulated without affecting the ester. smolecule.com This stability is crucial, as the ester group itself can be further transformed at a later synthetic stage, for instance, through hydrolysis to a carboxylic acid or reduction to an alcohol, adding another layer of synthetic versatility. Consequently, these compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgresearchgate.net

Significance of Ethyl 2 Bromo 3 Methylbenzoate As a Synthetic Synthon

Ethyl 2-bromo-3-methylbenzoate, with its specific arrangement of functional groups, is a significant synthetic synthon. The bromine atom at the 2-position, ortho to the ester, and the methyl group at the 3-position, meta to the ester, create a unique electronic and steric environment that influences its reactivity in chemical transformations.

The 2-bromo-3-methylbenzoyl scaffold is particularly valuable in reactions that form sterically hindered or chiral products. For instance, the parent acid, 2-bromo-3-methylbenzoic acid, has been successfully employed in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions to synthesize axially chiral biaryl compounds with high yields and good enantioselectivities. nih.gov In these reactions, the bromo-substituted aromatic ring is coupled with a naphthaleneboronic acid to create a new carbon-carbon bond, forming a chiral axis due to hindered rotation. nih.gov

Similarly, the closely related mthis compound has been used in nickel-catalyzed reactions with alkynyl tetracoordinate borons to assemble axially chiral alkenes. dicp.ac.cn These reactions proceeded in excellent yields (89-92%) and with high enantiomeric ratios. dicp.ac.cn The ability to use this structural motif to generate complex, three-dimensional structures with high stereocontrol underscores its importance as a building block for advanced applications, including ligand synthesis and medicinal chemistry. The ethyl ester of this compound is expected to exhibit similar reactivity in these palladium- and nickel-catalyzed cross-coupling reactions.

Below is a data table summarizing representative transformations involving the closely related methyl ester, illustrating the synthetic potential of the 2-bromo-3-methylbenzoate core.

Reactant 1 Reactant 2 Catalyst System Product Type Yield Enantiomeric Ratio (e.r.) Reference
Mthis compoundn-Propyl-substituted alkynyl tetracoordinate boronNi(cod)₂ / LigandAxially Chiral Alkene92%95.2:4.8 dicp.ac.cn
Mthis compoundn-Butyl-substituted alkynyl tetracoordinate boronNi(cod)₂ / LigandAxially Chiral Alkene89%95.0:5.0 dicp.ac.cn
Mthis compoundn-Hexyl-substituted alkynyl tetracoordinate boronNi(cod)₂ / LigandAxially Chiral Alkene91%95.1:4.9 dicp.ac.cn
Mthis compoundCyclopropyl-substituted alkynyl tetracoordinate boronNi(cod)₂ / LigandAxially Chiral Alkene87%96.0:4.0 dicp.ac.cn

Multi Step Synthetic Pathways from Readily Available Starting Materials

Synthesis of 2-Bromo-3-methylbenzoic Acid as an Intermediate

The synthesis of the pivotal precursor, 2-bromo-3-methylbenzoic acid, can be accomplished through several established pathways. One detailed method begins with p-nitrotoluene and proceeds through a series of transformations. orgsyn.org

A common route involves the electrophilic aromatic bromination of p-nitrotoluene using bromine and iron powder as a catalyst to produce 2-bromo-4-nitrotoluene. orgsyn.org This intermediate then undergoes a reaction with potassium cyanide in a solvent such as 2-ethoxyethanol, followed by acidic hydrolysis. This sequence, known as the Von-Richter reaction, results in the formation of 2-bromo-3-methylbenzoic acid. orgsyn.orgvulcanchem.com The procedure requires careful handling as poisonous hydrogen cyanide is evolved during the reaction. orgsyn.org

An alternative approach to procure the intermediate is through the hydrolysis of a corresponding ester, such as methyl 3-bromo-2-methylbenzoate. This reaction is typically carried out using a base like lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water at elevated temperatures. vulcanchem.com

A summary of a typical multi-step synthesis for the intermediate is presented below:

StepReactantsReagentsProductTemperatureDuration
1p-NitrotolueneBromine, Iron powder2-Bromo-4-nitrotoluene75-80°C2 hours
22-Bromo-4-nitrotoluenePotassium cyanide, 2-ethoxyethanol, WaterIntermediate nitrileReflux16 hours
3Intermediate nitrileConcentrated hydrochloric acid2-Bromo-3-methylbenzoic acid------

Sequential Derivatization and Functional Group Interconversions

Once 2-bromo-3-methylbenzoic acid is obtained, the subsequent step involves the conversion of the carboxylic acid functional group into an ethyl ester. This transformation is a classic example of a functional group interconversion, specifically a Fischer-Speier esterification.

The standard procedure involves reacting 2-bromo-3-methylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. For a structurally similar compound, 4-bromo-3-methylbenzoic acid, complete conversion to its ethyl ester was achieved by using a 1:5 molar ratio of the acid to ethanol with sulfuric acid as the catalyst, heated under reflux for 4–6 hours, resulting in a yield of 90–92%.

Alternatively, the synthesis can proceed through a more reactive intermediate. The carboxylic acid can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comnih.gov The resulting 2-bromo-3-methylbenzoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base such as pyridine, to yield this compound. smolecule.com This two-step approach can be advantageous as it avoids the high temperatures and strongly acidic conditions of Fischer esterification, which can be sensitive for some halogenated aromatic compounds. smolecule.com

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production necessitates a thorough optimization of reaction conditions to ensure high yield, purity, cost-effectiveness, and safety.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent system is paramount in optimizing the synthesis.

Catalytic Systems: For the direct esterification of 2-bromo-3-methylbenzoic acid, strong mineral acids like sulfuric acid (H₂SO₄) are effective and commonly used catalysts. The catalytic amount is typically kept low (e.g., 5%) to minimize side reactions while ensuring a practical reaction rate. In related large-scale syntheses of complex molecules, palladium-based catalysts are often employed for cross-coupling reactions on bromo-benzoate structures, highlighting the importance of catalyst screening to find the optimal system for specific transformations. nih.gov

Solvent Effects: The solvent plays a crucial role in reactant solubility, reaction rate, and ease of product purification. For the esterification step, an excess of ethanol often serves as both a reactant and the solvent. In the synthesis of the intermediate, solvents like chlorobenzene (B131634) or methylene (B1212753) chloride have been utilized for bromination reactions. google.com For purification, particularly on a large scale, solvent choice is critical. In a large-scale synthesis of a related brominated benzoic acid derivative, acetonitrile (B52724) was specifically chosen for its ability to selectively dissolve a succinimide (B58015) byproduct, allowing for the isolation of the desired product through simple filtration. thieme-connect.com

Temperature, Pressure, and Stoichiometric Considerations

Fine-tuning the physical parameters of the reaction is essential for maximizing yield and minimizing the formation of impurities.

Temperature: Each step of the synthesis has an optimal temperature range. The initial bromination of the aromatic ring is often performed at a controlled temperature, for instance, 75-80°C, to manage the exothermic reaction and prevent over-bromination. orgsyn.org Subsequent esterification is typically conducted at the reflux temperature of the alcohol used, which for ethanol is approximately 78°C at atmospheric pressure. A study on a large-scale bromination process found that increasing the temperature led to a significant increase in dibromo impurities, demonstrating the need for precise temperature control. thieme-connect.com

Pressure: Most of the synthetic steps for this compound are conducted at atmospheric pressure. However, purification of the final product, which is a liquid, is often achieved by distillation under reduced pressure (vacuum distillation). This allows the compound to boil at a lower temperature, preventing thermal decomposition.

Stoichiometry: The molar ratios of reactants are carefully controlled to drive the reaction to completion and avoid unwanted side products. In the esterification reaction, a significant excess of ethanol is used to shift the equilibrium in favor of the product. During the synthesis of the intermediate, controlling the stoichiometry of the brominating agent is crucial. Using 1.1 to 1.2 equivalents of bromine or N-bromosuccinimide (NBS) is often optimal to achieve high conversion without significant formation of di-brominated byproducts. thieme-connect.com A detailed optimization study for a multi-kilogram scale synthesis found that using 1.22 equivalents of NBS as the brominating agent gave the best result in terms of yield and purity. thieme-connect.com

The table below summarizes key optimization parameters for analogous large-scale reactions.

ParameterProcess StepConsiderationOptimized Condition Example
Catalyst EsterificationEfficiency, Cost5% H₂SO₄
Solvent PurificationSelective removal of byproductsAcetonitrile to remove succinimide thieme-connect.com
Temperature BrominationMinimize impurity formation0–10°C thieme-connect.com
Stoichiometry BrominationMaximize yield, control byproducts1.22 equivalents of NBS thieme-connect.com

Halogen-Mediated Reactions

The presence of a bromine atom on the aromatic ring of this compound is the linchpin for many of its synthetic applications. This halogen atom can be displaced or can participate in various coupling reactions, providing a gateway to more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (NAS), a nucleophile displaces a leaving group, in this case, the bromide, on an aromatic ring. masterorganicchemistry.comlibretexts.org For these reactions to proceed, the aromatic ring typically needs to be electron-deficient, often achieved by the presence of electron-withdrawing groups. masterorganicchemistry.com The bromo group in compounds like ethyl 2-bromo-4-cyano-3-methylbenzoate facilitates nucleophilic aromatic substitution reactions. Similarly, the bromine atom in other substituted benzoates can be replaced by nucleophiles such as amines or alcohols. smolecule.com The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for many of these transformations.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. fishersci.co.uk This reaction is particularly valuable for the synthesis of biaryls. This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom acts as a leaving group. The steric hindrance from the adjacent methyl group can affect the reactivity, sometimes requiring optimized conditions such as specific ligands and elevated temperatures.

For instance, in the coupling of polyhalogenated benzoates, palladium catalysts like palladium acetate (B1210297) or bis(dibenzylideneacetone)palladium (B129372) are used, with bases such as cesium carbonate or potassium phosphate (B84403) proving effective. smolecule.com The choice of ligand is also critical, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the reaction.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)
Ethyl 4-bromo-3-chloro-2-methylbenzoateArylboronic acidPd(OAc)₂ / tricyclohexylphosphineK₃PO₄Isopropanol80-100High
Methyl 3-bromo-2-methylbenzoateArylboronic acidPd catalyst with XPhos ligand--80-100-

This table presents generalized conditions based on findings for similar substrates. smolecule.com Specific yields and conditions for this compound may vary.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.org The Sonogashira coupling, on the other hand, involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. libretexts.orgmdpi.com

This compound can serve as the aryl halide in both Heck and Sonogashira reactions, allowing for the introduction of alkenyl and alkynyl groups, respectively, at the 2-position of the benzoate (B1203000) ring. sapub.org These reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of functionalized aromatic products. The typical Sonogashira reaction involves a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.org

Beyond the Suzuki, Heck, and Sonogashira reactions, this compound can participate in other cross-coupling methodologies. For example, nickel-catalyzed reactions have been used for the enantioselective construction of axially chiral alkenes using aryl bromides like 2-bromo-3-methylbenzoate derivatives. dicp.ac.cn These reactions demonstrate the versatility of the carbon-bromine bond in forming various types of carbon-carbon bonds.

Reactions Involving the Ester Moiety

The ethyl ester group of this compound can also undergo a variety of chemical transformations.

One of the most common reactions is hydrolysis , where the ester is converted back to the corresponding carboxylic acid (2-bromo-3-methylbenzoic acid) and ethanol, typically under acidic or basic conditions. smolecule.com This reaction is fundamental for further derivatization of the carboxylic acid group.

Another important transformation is reduction . The ester can be reduced to the corresponding primary alcohol (2-bromo-3-methylphenyl)methanol (B595705) using strong reducing agents like lithium aluminum hydride. This provides a route to another class of functionalized aromatic compounds.

Hydrolysis to 2-Bromo-3-methylbenzoic Acid

The ester functionality of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions. uomustansiriyah.edu.iq

In an acidic medium, the reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The process is reversible, and the removal of the ethanol byproduct can drive the equilibrium towards the formation of the carboxylic acid.

Under basic conditions, a process known as saponification, the ester is treated with a strong base like sodium hydroxide or potassium hydroxide. This reaction is irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards nucleophilic attack by the alcohol. A final acidification step is required to protonate the carboxylate salt and yield the final 2-bromo-3-methylbenzoic acid. uomustansiriyah.edu.iq

Reaction Scheme: Hydrolysis of this compound

ReactantReagents and ConditionsProduct
This compound1. NaOH (aq), Δ 2. H₃O⁺2-Bromo-3-methylbenzoic Acid
This compoundH₃O⁺, Δ2-Bromo-3-methylbenzoic Acid

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this allows for the synthesis of a variety of other 2-bromo-3-methylbenzoate esters.

Acid-catalyzed transesterification typically involves heating the ethyl ester in a large excess of the desired alcohol with a catalytic amount of a strong acid. masterorganicchemistry.com The use of the alcohol as the solvent drives the equilibrium towards the product.

Base-catalyzed transesterification is achieved by using a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol. masterorganicchemistry.com This method is often faster and occurs under milder conditions than the acid-catalyzed counterpart. A variety of catalysts, including iodine and various metal complexes, have been shown to be effective for transesterification reactions. researchgate.netorganic-chemistry.org For instance, the formation of 3-bromopropyl 2-bromo-3-methylbenzoate highlights the feasibility of such transformations. dicp.ac.cn

Table of Transesterification Reactions

Starting EsterAlcoholCatalystProduct
This compoundMethanolAcid or BaseMthis compound
This compoundIsopropanolAcid or BaseIsopropyl 2-bromo-3-methylbenzoate
This compound3-Bromo-1-propanolAcid or Base3-Bromopropyl 2-bromo-3-methylbenzoate

Reduction to Corresponding Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding (2-bromo-3-methylphenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. rushim.ru The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). A patent describing the reduction of the similar compound ethyl 2-bromo-methylphenyl acetate to 2-(2-bromo-3-methylphenyl)ethanol using LiAlH₄ in THF supports the viability of this method. google.com Following the reduction, an aqueous workup is performed to quench the excess hydride reagent and liberate the alcohol product.

Reduction of this compound

ReactantReagents and ConditionsProduct
This compound1. LiAlH₄, Et₂O or THF 2. H₂O(2-bromo-3-methylphenyl)methanol

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic reactions, which are enhanced by the stability of the benzylic radical or carbocation intermediates.

Oxidation Reactions to Carboxylic Acid or Aldehyde Functionalities

The benzylic methyl group of this compound can be oxidized to a carboxylic acid or, with more difficulty, to an aldehyde. The oxidation to a carboxylic acid is a more common transformation and is typically achieved using strong oxidizing agents. msu.edu

Potassium permanganate (B83412) (KMnO₄) in a hot, aqueous solution is a classic reagent for the oxidation of alkylbenzenes to benzoic acids. msu.edu This method would convert the methyl group of this compound into a carboxylic acid group, resulting in 2-bromo-3-(ethoxycarbonyl)benzoic acid. A similar transformation has been documented in a patent where 2-bromo-1,4-xylene is oxidized to 3-bromo-4-methylbenzoic acid using a cobalt and manganese catalyst with oxygen. google.com

Oxidation to the aldehyde stage is more delicate as aldehydes are themselves susceptible to further oxidation to carboxylic acids. Specialized reagents and conditions are required to selectively stop the oxidation at the aldehyde stage.

Benzylic Halogenation (e.g., Bromination)

The benzylic hydrogens of the methyl group are susceptible to free-radical halogenation. libretexts.org Benzylic bromination is a particularly useful reaction that can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. chadsprep.com This reaction, known as the Wohl-Ziegler reaction, introduces a bromine atom onto the benzylic carbon. masterorganicchemistry.com

Applying this to this compound would yield ethyl 2-bromo-3-(bromomethyl)benzoate. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com The existence of compounds like ethyl 2-bromo-3-(bromomethyl)-5-methylbenzoate in chemical databases further supports the feasibility of this transformation. nih.gov

Benzylic Bromination with NBS

ReactantReagents and ConditionsProduct
This compoundNBS, CCl₄, hν or PeroxideEthyl 2-bromo-3-(bromomethyl)benzoate

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the bromo group, the methyl group, and the ethyl ester group. total-synthesis.com

Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs.

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through its electron-donating inductive and hyperconjugation effects.

Ethyl Ester Group (-COOEt): This is a deactivating group due to its electron-withdrawing inductive and resonance effects, and it is a meta-director.

When multiple substituents are present, the regioselectivity is determined by a combination of their effects. libretexts.org In the case of this compound, the positions on the ring are influenced as follows:

Position 4: Ortho to the methyl group and meta to the bromo and ester groups.

Position 5: Para to the bromo group, meta to the methyl group, and meta to the ester group.

Position 6: Ortho to the bromo and ester groups.

The most powerful activating group generally dictates the position of substitution. libretexts.org In this molecule, the methyl group is the only activating group. Therefore, it will strongly direct incoming electrophiles to its ortho (position 4) and para (position 6) positions. However, position 6 is sterically hindered by the adjacent bromo and ester groups. The bromo group also directs ortho (position 1, already substituted) and para (position 5). The deactivating ester group directs to the meta positions (positions 4 and 6).

Considering these factors, the most likely position for electrophilic attack is position 4 , as it is activated by the methyl group (ortho) and the ester group directs meta to this position. Position 5 is another possibility, being para to the bromo group. Steric hindrance will likely disfavor substitution at position 6. Therefore, a mixture of products is possible, with the major isomer depending on the specific electrophile and reaction conditions. mdpi.com

Exploration of Novel Reaction Pathways and Mechanisms

Recent advancements in synthetic organic chemistry have highlighted the utility of this compound as a versatile substrate in the development of novel reaction methodologies, particularly in the realm of asymmetric synthesis. Cutting-edge research has focused on its application in nickel-catalyzed cross-coupling reactions to construct complex molecular architectures with high levels of stereocontrol.

A significant breakthrough has been the use of this compound in the nickel-catalyzed enantioselective synthesis of axially chiral alkenes. dicp.ac.cn This innovative approach involves the reaction of sterically hindered aryl bromides, such as this compound, with alkynyl tetracoordinate boron species. dicp.ac.cn The reaction proceeds via a proposed mechanism involving the syn-addition of an aryl-nickel complex to a carbon-carbon triple bond, followed by a 1,3-metallate shift, which are the key steps in establishing the axial chirality. dicp.ac.cn

The versatility of this compound as a substrate in this transformation has been demonstrated through systematic studies. Under optimized reaction conditions, which typically involve a nickel catalyst and a chiral ligand, the reaction affords the corresponding axially chiral alkenes in excellent yields and with high enantioselectivities. dicp.ac.cn For instance, the reaction of this compound with a suitable alkynyl tetracoordinate boron has been shown to produce the desired product with significant efficiency. dicp.ac.cnresearchgate.net

The reaction conditions and outcomes for the nickel-catalyzed cross-coupling of this compound are summarized in the table below:

Reactant 1Reactant 2Catalyst SystemProductYield (%)Enantiomeric Ratio (e.r.)Reference
This compoundAlkynyl tetracoordinate boronNi(acac)₂ / (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoleAxially chiral alkene9396.0:4.0 dicp.ac.cn

Mechanistic investigations have provided insights into this novel transformation. Isotope-labeling experiments suggest that water serves as the proton source in the catalytic cycle. dicp.ac.cn Furthermore, the isolation of key intermediates supports the proposed pathway of syn-addition between the alkyne and the aryl bromide. dicp.ac.cn The choice of the ester group on the 2-bromo-3-methylbenzoate scaffold has been shown to be compatible with the reaction conditions, with various aliphatic chain benzoates providing the desired axially chiral alkenes in high yields and enantioselectivities. dicp.ac.cnresearchgate.netresearchgate.net

This nickel-catalyzed assembly of axially chiral alkenes represents a powerful and direct synthetic route to valuable, substituted acyclic alkene derivatives from readily accessible starting materials like this compound. dicp.ac.cn The ability to control chemoselectivity, regioselectivity, and atroposelectivity using a cost-effective transition-metal catalyst underscores the significance of this novel reaction pathway. dicp.ac.cn

Advanced Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H (proton) and ¹³C (carbon-13), will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing rich information about its connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Ethyl 2-bromo-3-methylbenzoate, the protons can be categorized into two main regions: the aliphatic region, corresponding to the ethyl ester group, and the aromatic region, corresponding to the substituted benzene (B151609) ring.

The ethyl group gives rise to two distinct signals:

A quartet resulting from the methylene (B1212753) protons (-CH₂-), which are adjacent to the three protons of the methyl group. The electron-withdrawing effect of the neighboring oxygen atom shifts this signal downfield.

A triplet corresponding to the terminal methyl protons (-CH₃), which are coupled to the two protons of the methylene group.

The aromatic region is characterized by three protons attached to the benzene ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the bromo, methyl, and ethyl ester substituents. The proton ortho to the bromine atom is expected to be the most deshielded due to the inductive effect of the halogen. The coupling between these adjacent aromatic protons would likely result in a complex multiplet pattern.

Based on analogous structures like Ethyl 2-methylbenzoate and Ethyl 3-methylbenzoate, the expected chemical shifts can be estimated. rsc.org

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C4-H, C5-H, C6-H)~7.1 - 7.8Multiplet (m)3H
Ethyl (-OCH₂CH₃)~4.3 - 4.4Quartet (q)2H
Methyl (Ar-CH₃)~2.4Singlet (s)3H
Ethyl (-OCH₂CH₃)~1.3 - 1.4Triplet (t)3H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

For this compound, ten distinct signals are expected:

Carbonyl Carbon (C=O): This is the most deshielded carbon, typically appearing in the 165-175 ppm range for esters. libretexts.org

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbons directly attached to substituents (C1, C2, C3) will have their chemical shifts significantly influenced by those groups. The carbon attached to the bromine (C2) will be shifted upfield due to the heavy atom effect, while the others will vary based on substituent effects.

Aliphatic Carbons: Three signals will correspond to the carbons of the ethyl group (-OCH₂CH₃) and the aromatic methyl group (Ar-CH₃). The methylene carbon (-OCH₂) is deshielded by the adjacent oxygen atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic (C1-C6)~120 - 140
Ethyl (-OCH₂CH₃)~61
Methyl (Ar-CH₃)~21
Ethyl (-OCH₂CH₃)~14

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by showing how different atoms are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It would show a correlation between the methylene protons and the methylene carbon, the ethyl methyl protons and the ethyl methyl carbon, the aromatic methyl protons and the aromatic methyl carbon, and each aromatic proton with its respective aromatic carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For aromatic esters, this band typically appears in the range of 1715-1730 cm⁻¹. ucalgary.ca The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to a saturated aliphatic ester.

The presence of the benzene ring gives rise to several characteristic absorption bands:

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are usually observed as a group of weak to medium bands above 3000 cm⁻¹.

C-O Stretching: The spectrum will also show strong C-O stretching bands associated with the ester linkage, typically in the 1100-1300 cm⁻¹ region. ucalgary.ca

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-HStretching~3050 - 3100
Aliphatic C-HStretching~2850 - 2980
Ester C=OStretching~1715 - 1730
Aromatic C=CStretching~1450 - 1600
Ester C-OStretching~1100 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for this compound would appear as a doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately in a 1:1 ratio). Therefore, peaks would be expected at m/z values corresponding to the molecular weights of C₁₀H₁₁⁷⁹BrO₂ and C₁₀H₁₁⁸¹BrO₂.

The fragmentation of the molecular ion provides valuable structural clues. Based on the principles of mass spectrometry for esters and halogenated aromatic compounds, a predictable fragmentation pattern can be outlined. chemguide.co.ukpharmacy180.comlibretexts.orglibretexts.org A primary fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. pharmacy180.comlibretexts.org This cleavage would result in the formation of a stable 2-bromo-3-methylbenzoyl cation. Another common fragmentation is the loss of an ethylene molecule via a McLafferty rearrangement, if sterically feasible, though cleavage of the ethoxy group is often more dominant for ethyl benzoates. pharmacy180.com

Analysis of the closely related isomer, Ethyl 2-bromobenzoate, shows characteristic peaks at m/z 185 and 183, corresponding to the benzoyl cation formed by the loss of the ethoxy group from the molecular ion (M-45). nih.gov A similar pattern is anticipated for this compound.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonStructurePredicted m/zDescription
[M]⁺[C₁₀H₁₁BrO₂]⁺242/244Molecular ion
[M-C₂H₅O]⁺[C₈H₆BrO]⁺197/199Loss of ethoxy radical
[M-C₂H₄]⁺[C₈H₇BrO₂]⁺214/216Loss of ethylene (McLafferty rearrangement)
[C₇H₆Br]⁺[C₇H₆Br]⁺169/171Loss of CO from the [M-C₂H₅O]⁺ fragment

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₁BrO₂), HRMS would provide a precise mass measurement, confirming its elemental composition and distinguishing it from any potential isomeric impurities.

Table 2: Theoretical Exact Masses for HRMS Analysis

Isotopic FormulaTheoretical Exact Mass (Da)
C₁₀H₁₁⁷⁹BrO₂241.99424
C₁₀H₁₁⁸¹BrO₂243.99219

While Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, "soft" ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used to analyze molecules with minimal fragmentation, typically revealing the molecular ion. nih.gov

Electrospray Ionization (ESI): This technique is ideal for polar and thermally labile molecules. nih.gov In positive ion mode, this compound would likely be detected as the protonated molecule, [M+H]⁺, or as adducts with other cations present in the solvent (e.g., [M+Na]⁺). This would result in ion peaks at m/z values corresponding to these larger species. Interestingly, some studies have noted that the characteristic bromine isotope pattern may not always be observed in ESI-MS. stackexchange.com The use of negative-ion ESI can also be explored, potentially leading to the detection of bromide ions (m/z 79 and 81) after in-source fragmentation. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, volatile compounds. nih.gov It typically generates protonated molecules [M+H]⁺, similar to ESI, providing clear molecular weight information. APCI can sometimes produce radical molecular ions (M⁺•), which can provide complementary data to EI-MS. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group of the ester. The absorption bands in the UV region are primarily due to π → π* transitions within the aromatic system.

Ethyl benzoate (B1203000) exhibits absorption maxima related to the benzoyl chromophore. nist.govguidechem.comnist.gov

Bromotoluene isomers show absorption bands characteristic of a substituted benzene ring. For instance, 4-bromotoluene has absorption maxima at 220 nm, 262 nm, 269 nm, and 277 nm, while 3-bromotoluene shows maxima at 267 nm and 276 nm. nih.govnih.gov

Based on these analogues, this compound is expected to exhibit strong absorption bands (B-bands) in the 220-240 nm region and weaker, fine-structured bands (E-bands) in the 260-290 nm region, which are characteristic of substituted aromatic systems. The exact positions and intensities of these bands will be influenced by the electronic effects of the bromo, methyl, and ethyl ester substituents on the benzene ring.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π220 - 240Substituted Benzoyl System
π → π260 - 290Substituted Benzoyl System

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can unambiguously confirm its molecular structure, including bond lengths, bond angles, and torsional angles.

The analysis provides detailed crystallographic data, which includes:

The crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ).

The number of molecules in the unit cell (Z).

For example, studies on other substituted bromobenzoates have revealed detailed structural information. The crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate was determined to be in the triclinic P-1 space group, providing precise bond lengths and angles and revealing how the molecules pack in the crystal lattice. researchgate.net Similarly, structural analyses of succinimidyl halobenzoates have been reported, confirming their molecular geometries. mdpi.com A crystallographic study of this compound would offer definitive proof of the substitution pattern on the benzene ring and the conformation of the ethyl ester group in the solid state.

Chromatographic Techniques for Purity Assessment (e.g., GC, HPLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Given its likely volatility, GC is an excellent method for determining the purity of this compound. Commercial suppliers of the related isomer, Ethyl 4-bromo-3-methylbenzoate, specify a purity of greater than 98.0%, as determined by GC. fishersci.catcichemicals.com In a GC analysis, the compound is vaporized and passed through a column. The retention time is a characteristic property of the compound under specific conditions. Purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of any impurities present. jmchemsci.comscispace.comijpsr.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity is determined by the relative area of the product peak.

Table 4: Representative Chromatographic Purity Data

TechniqueColumnMobile Phase/Carrier GasDetectionPurity (%)
GCCapillary (e.g., ZB-5MS)HeliumFID or MS>98.0
HPLCC18Acetonitrile/WaterUV (e.g., 254 nm)>98.0

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the distribution of electrons and energy levels within a molecule. These calculations are instrumental in predicting a compound's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For Ethyl 2-bromo-3-methylbenzoate, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (molecular geometry). researchgate.net By optimizing the geometry, researchers can find the lowest energy structure, which corresponds to the most stable arrangement of atoms.

These calculations provide precise bond lengths, bond angles, and dihedral angles. The stability of the molecule is inferred from its total electronic energy. Theoretical studies on related aromatic compounds, such as 2-amino-3-methylbenzoic acid, have demonstrated that DFT can accurately calculate ground state molecular geometries. dergipark.org.trdergipark.org.tr The process involves iterative calculations to minimize the energy of the system, yielding a final, optimized structure that represents the molecule's preferred shape in a vacuum or a specified solvent.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
ParameterAtoms InvolvedCalculated Value
Bond LengthC(ar)-Br~1.90 Å
Bond LengthC=O~1.21 Å
Bond LengthC(ar)-C(O)~1.50 Å
Bond AngleC(ar)-C(ar)-Br~120°
Bond AngleO=C-O(Et)~125°
Dihedral AngleC(ar)-C(ar)-C-O~0° or ~180° (indicating planarity)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.govresearchgate.net An MEP map displays the electrostatic potential on the surface of the molecule, using a color gradient to indicate different charge regions. nih.gov

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. Such regions are expected around the electronegative oxygen atoms of the carbonyl and ether groups in the ester functionality. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as the area around the bromine atom due to its electron-withdrawing nature, would likely show positive potential.

Neutral Regions (Green): These areas have a balanced electrostatic potential, typically found on the carbon framework of the benzene (B151609) ring.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, identifying likely sites for hydrogen bonding, electrophilic addition, or nucleophilic substitution. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and shape of these orbitals are critical for understanding a molecule's electronic behavior. youtube.com

HOMO: This orbital acts as the electron donor. A molecule's ability to act as a nucleophile or its ionization potential is related to the energy of its HOMO.

LUMO: This orbital acts as the electron acceptor. A molecule's electrophilicity and its electron affinity are determined by the LUMO's energy.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, FMO analysis would involve calculating the energies of these orbitals to predict its reactivity profile and electronic transition properties. nih.gov

Table 2: Representative FMO Parameters Calculated for Aromatic Esters
ParameterTypical Calculated Value (eV)Implication for Reactivity
EHOMO-6.0 to -7.5Electron-donating capability
ELUMO-0.5 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 to 6.0High gap indicates high kinetic stability

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms by which chemical transformations occur. For this compound, this involves modeling potential reactions such as nucleophilic substitution on the aromatic ring or hydrolysis of the ester group.

Using methods like DFT, researchers can map the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. mdpi.com

The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier indicates a faster reaction rate. By calculating these barriers for different possible pathways, the most likely reaction mechanism can be determined. For instance, modeling the reaction of an ethylbenzene-OH adduct with O₂ involves locating the relevant transition structures and calculating the energy barriers for each potential step. mdpi.com

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to create mathematical models that correlate a molecule's chemical structure with its reactivity or other properties. These models are built by analyzing a series of related compounds and identifying molecular descriptors that predict their behavior.

For a series of substituted benzoates including this compound, a QSAR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors would be computed for each molecule, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors.

Measuring Reactivity: Experimental data on the reactivity of these compounds (e.g., reaction rates, equilibrium constants) would be collected.

Model Development: Statistical methods are used to build a regression model linking the calculated descriptors to the observed reactivity.

Such models can then be used to predict the reactivity of new, unsynthesized compounds, guiding experimental efforts. Studies on similar compounds like 5-Bromo-2-Hydroxybenzaldehyde often explore properties relevant to drug design, which rely on similar principles of correlating structure with activity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trdergipark.org.tr For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted values are then compared to experimental spectra to confirm the molecular structure. The accuracy of these predictions can be enhanced by including solvent effects in the calculations. dergipark.org.tr

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. dergipark.org.tr Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, C-H bend). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
SpectrumFunctional Group/AtomTypical Experimental ValueComputationally Predicted Value
¹³C NMRCarbonyl (C=O)~165 ppm~163-168 ppm
¹H NMRAromatic Protons7.0-8.0 ppm7.1-8.1 ppm
IRCarbonyl (C=O) Stretch~1720 cm⁻¹~1750 cm⁻¹ (unscaled)
IRC-O Stretch~1250 cm⁻¹~1280 cm⁻¹ (unscaled)

Q & A

Q. Table 1: Common Reaction Conditions

ReagentCatalyst/SolventPurification MethodReference
2-Bromo-3-methylbenzoic acidH₂SO₄ or SOCl₂/EtOHRecrystallization
Phenethyl bromideCs₂CO₃/DMF, 80°CColumn chromatography

Advanced: How can regioselectivity challenges in bromination or substitution reactions be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directing Groups: Introduce electron-donating groups (e.g., methyl) to direct bromination to the meta position .
  • Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to control substitution patterns. Computational tools like REAXYS or PISTACHIO can predict feasible pathways .
  • Temperature Control: Lower temperatures favor kinetic over thermodynamic products, reducing side reactions .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm ester formation (e.g., ethyl group triplet at ~1.3 ppm, carbonyl signal at ~168-170 ppm) and bromine/methyl positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (expected m/z ≈ 257-259 for C₁₀H₁₁BrO₂⁺) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry .

Advanced: How can computational modeling optimize reaction mechanisms for this compound?

Answer:

  • Mechanistic Studies: Density Functional Theory (DFT) calculations predict transition states and intermediates. Tools like Gaussian or ORCA model esterification energy profiles.
  • Database Mining: Use REAXYS to cross-reference analogous reactions (e.g., brominated ester syntheses) and validate pathways .
  • Machine Learning: Platforms like BKMS_METABOLIC predict side reactions (e.g., hydrolysis under acidic conditions) .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) minimize moisture exposure .
  • Safety: Use fume hoods due to potential lachrymatory effects of brominated compounds. Avoid incompatible reagents (strong bases/oxidizers) .

Advanced: How to troubleshoot low yields in cross-coupling reactions involving this ester?

Answer:

  • Catalyst Screening: Test Pd(OAc)₂ or XPhos-based catalysts for improved turnover.
  • Solvent Optimization: Replace DMF with toluene or THF if side reactions (e.g., decarbonylation) occur .
  • Additives: Add KI to enhance bromide leaving-group ability in SN₂ pathways .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:

  • Intermediate Synthesis: Used to prepare bioactive molecules (e.g., kinase inhibitors) via Suzuki couplings .
  • Prodrug Development: The ethyl ester enhances lipophilicity for cell membrane penetration, with subsequent hydrolysis releasing active carboxylic acids .

Basic: How to resolve contradictions in melting point or spectral data across studies?

Answer:

  • Purity Analysis: Repeat recrystallization or HPLC to remove impurities affecting physical properties .
  • Crystallographic Validation: Compare experimental XRD data (SHELXL-refined) with literature to confirm structural consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.